2,6-Dichloro-3-fluoro-5-hydrazinylpyridine
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Overview
Description
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a heterocyclic compound with the molecular formula C5H4Cl2FN3. It is a derivative of pyridine, characterized by the presence of chlorine, fluorine, and hydrazine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine typically involves the introduction of the hydrazine group to a pre-functionalized pyridine ring. One common method involves the reaction of 2,6-dichloro-3-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium, copper catalysts for coupling reactions
Major Products Formed
Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.
Azo Compounds: Formed through oxidation of the hydrazine group.
Scientific Research Applications
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Research: Investigated for its interactions with biological molecules and potential as a biochemical probe
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydrazine group allows it to form covalent bonds with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-fluoropyridine: Lacks the hydrazine group, making it less reactive in certain applications.
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: Contains a cyano group instead of hydrazine, leading to different chemical properties and reactivity.
Uniqueness
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is unique due to the presence of both chlorine and fluorine atoms, as well as the hydrazine group. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C5H4Cl2FN3 |
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Molecular Weight |
196.01 g/mol |
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H4Cl2FN3/c6-4-2(8)1-3(11-9)5(7)10-4/h1,11H,9H2 |
InChI Key |
BITGVFDBOSXYRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)NN |
Origin of Product |
United States |
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